molecular formula C17H14N4O5S B2759056 N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide CAS No. 941979-41-5

N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide

Cat. No. B2759056
CAS RN: 941979-41-5
M. Wt: 386.38
InChI Key: WNBOYBPVWKIHCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide, also known as MN-64, is a chemical compound that has been studied for its potential applications in scientific research. MN-64 has a unique chemical structure that makes it a promising candidate for use in various fields of research, including biochemistry, pharmacology, and neuroscience.

Scientific Research Applications

Synthesis and Structural Characterization

Research has led to the synthesis and structural characterization of related sulfonamide molecules, highlighting methodologies that could potentially apply to N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide. For instance, studies have detailed the synthesis of novel sulfonamide derivatives, employing techniques such as X-ray diffraction, spectroscopic characterization (FT-IR, 1H, and 13C NMR), and computational studies to elucidate their structure and properties (Demircioğlu et al., 2018). These methodologies are critical in understanding the molecular geometry, vibrational wavenumbers, and chemical shifts, providing a foundation for further application-based research.

Application in Synthesis of Pharmaceutical Intermediates

Several studies have explored the use of related sulfonamide compounds in the synthesis of pharmaceutical intermediates. For example, the synthesis of benzonitriles from (hetero)aryl bromides using a related sulfonamide as an electrophilic cyanation reagent has been reported, demonstrating the compound's utility in producing various pharmaceutical intermediates with good to excellent yields (Anbarasan et al., 2011). This showcases the compound's potential role in the development of new drugs and therapeutic agents.

Antibacterial and Biofilm Inhibition

Research has also demonstrated the potential antibacterial applications of sulfonamide derivatives. A study synthesized new N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides and tested their biofilm inhibitory action against Escherichia coli and Bacillus subtilis, finding some derivatives exhibited suitable inhibitory action against these bacterial strains (Abbasi et al., 2020). This suggests potential applications in combating bacterial infections and preventing biofilm formation.

properties

IUPAC Name

N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O5S/c1-20-17(22)10-9-16(18-20)12-3-2-4-13(11-12)19-27(25,26)15-7-5-14(6-8-15)21(23)24/h2-11,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNBOYBPVWKIHCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.